2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Description
Chemical Structure: The compound features a pyrimidine core substituted at the 5-position with a pinacol boronate ester and at the 2-position with a methylthio (-SMe) group. Its molecular formula is C₁₁H₁₇BN₂O₂S, with a molecular weight of 252.14 g/mol (CAS: 940284-18-4) .
Synthesis: Synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-(methylthio)pyrimidine and bis(pinacolato)diboron under palladium catalysis, yielding a boronate ester critical for further functionalization .
Applications: Widely used in pharmaceutical synthesis for coupling reactions (e.g., forming biaryls in kinase inhibitors or anticancer agents) .
Properties
IUPAC Name |
2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-7-13-9(14-8)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAXEZVDAHRBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the reaction of a pyrimidine derivative with a boronic ester. One common method involves the use of Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrimidine reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate group undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides, making it critical for constructing biaryl systems. Key findings include:
Reaction Conditions
-
Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–5 mol%)
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Base : Na₂CO₃ or Cs₂CO₃ (2–3 equiv)
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Solvent : THF/water (4:1) or DME/water
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Temperature : 65–105°C (microwave-assisted or conventional heating)
Example Reaction
Coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Suzuki conditions yields pyrimidine-pyrazole hybrids (86% yield) .
| Substrate | Product | Yield | Application |
|---|---|---|---|
| Aryl bromides | Biaryl pyrimidines | 63–92% | Kinase inhibitor intermediates |
| Heteroaryl chlorides (e.g., pyridyl) | Fused pyrido[3,4-d]pyrimidines | 75–84% | Anticancer agents |
Oxidation of Methylthio Group and Subsequent Substitution
The -SMe group is oxidized to a sulfone (-SO₂Me), enhancing its leaving-group ability for nucleophilic displacement:
Oxidation Protocol
Nucleophilic Substitution
The sulfone intermediate reacts with amines or alkoxides under mild conditions:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| 4-Methoxyaniline | 2-Aminopyrido[3,4-d]pyrimidine | Cs₂CO₃, DMSO, 100°C, 18 h | 24% |
| Piperidine | 2-Piperidinylpyrimidine derivative | K₂CO₃, DMF, 80°C, 12 h | 68% |
Mechanistic Insight : Sulfonation increases electrophilicity at position 2, enabling SNAr reactions with poor nucleophiles like anilines .
Functionalization of the Pyrimidine Core
The electron-deficient pyrimidine ring participates in regioselective modifications:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 (unoccupied by bulky substituents).
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Halogenation : NBS or NCS selectively brominates/chlorinates position 6.
Comparative Reactivity
| Position | Reactivity | Directing Groups |
|---|---|---|
| 2 | High (SMe/SO₂Me activation) | -SO₂Me enhances electrophilicity |
| 4 | Blocked (boronate group) | Boronate directs electrophiles away |
| 5/6 | Moderate (electron deficiency) | Nitrogen atoms polarize ring |
Stability and Side Reactions
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Boronate Hydrolysis : Prolonged exposure to aqueous base (pH > 10) cleaves the boronate ester to boronic acid, reducing coupling efficiency .
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SMe Oxidative Byproducts : Over-oxidation to sulfonic acid (-SO₃H) occurs with excess m-CPBA (>5 equiv) .
Comparative Analysis with Structural Analogs
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 5-Borono-2-(methylthio)pyrimidine | Free boronic acid | Faster coupling but lower stability |
| 4-Boronate-2-methoxypyrimidine | -OMe instead of -SMe | No sulfone-mediated substitution |
| 2-(Methylsulfonyl)-4-boronopyrimidine | Pre-oxidized sulfone | Direct substitution without oxidation |
This compound’s dual reactivity (boronate cross-coupling and sulfone displacement) positions it as a versatile building block for drug discovery, particularly in kinase inhibitor synthesis . Future research should explore its utility in photoaffinity labeling and PROTAC development.
Scientific Research Applications
2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, while the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrimidine-Based Boronate Esters
Reactivity and Stability
- Electron Effects :
- The methylthio (-SMe) group in the target compound donates electrons via resonance, stabilizing the boronate and enhancing its coupling efficiency in electron-deficient aryl systems .
- Chloro (-Cl) substituents (CAS 1003845-08-6) withdraw electrons, accelerating reactions with electron-rich partners but increasing hydrolysis sensitivity .
- Steric Effects :
Biological Activity
2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C11H17BN2O2S
- Molecular Weight : 252.14 g/mol
- CAS Number : 940284-18-4
- Purity : ≥95% .
The compound primarily functions as an inhibitor of specific kinases, which are critical in various cellular processes including cell division and signal transduction. Inhibition of these enzymes can disrupt cancer cell proliferation and survival.
Key Kinases Targeted:
- Monopolar Spindle 1 (MPS1) : Plays a crucial role in the spindle assembly checkpoint during mitosis. Inhibitors of MPS1 have shown promise in targeting chromosomally unstable cancer cells that depend on this pathway for survival .
Case Studies and Research Findings
-
Inhibition Studies :
- A study reported that pyrido[3,4-d]pyrimidine derivatives exhibit selective inhibition of MPS1 with promising IC50 values. For instance, a related compound showed an IC50 of 0.008 μM against MPS1, indicating high potency .
- Another research highlighted that structural modifications to the pyrimidine scaffold significantly enhance potency and selectivity for various kinases .
- In Vivo Studies :
Comparative Analysis of Biological Activity
| Compound | Target Kinase | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | MPS1 | TBD | Potential for further optimization |
| Related Pyrido[3,4-d]pyrimidine | MPS1 | 0.008 | High potency observed in vivo |
| Other Kinase Inhibitors | Various | Varies | Broad activity across multiple targets |
Safety and Toxicology
While the biological activity is promising, safety profiles must be established through comprehensive toxicological studies. Current literature does not provide extensive data on the safety of this compound in humans; thus, further investigation is warranted.
Q & A
Q. How can 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine be synthesized and purified?
Methodological Answer: This compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-chloro-2-(methylthio)pyrimidine and a boronate ester. Key steps include:
- Reaction Conditions : Use Pd catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and solvents like 1,2-dimethoxyethane (DME) under reflux .
- Purification : Column chromatography on silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) yields pure product. Purity is confirmed by HPLC (>98%) and NMR .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and pinacol boronate (δ 1.3 ppm for methyl groups) confirm structure .
- HRMS (DART) : Exact mass matching (e.g., [M+H]⁺ calculated vs. observed) validates molecular integrity .
- LC-MS : Monitors reaction progress and detects impurities .
Q. How is this compound stored to ensure stability?
Methodological Answer: Store in a dry, sealed container under inert gas (N₂/Ar) at –20°C. The boronate ester is moisture-sensitive; prolonged exposure to air leads to hydrolysis, detectable by ¹¹B NMR (broad peak ~30 ppm for boronic acid) .
Advanced Research Questions
Q. How do reaction yields vary when coupling with aryl chlorides vs. bromides?
Methodological Answer: Yields depend on leaving group reactivity and catalyst efficiency . For example:
- Chloride Partners : Lower yields (e.g., 32% for tert-butyl carbamate derivatives) due to slower oxidative addition .
- Bromide Partners : Higher yields (e.g., 65% for the same derivative) due to faster Pd insertion .
Optimization Strategies : Use bulky ligands (e.g., SPhos) to enhance reactivity with chlorides or switch to Ni catalysts for challenging substrates .
Q. How can competing side reactions (e.g., deborylation or homocoupling) be minimized?
Methodological Answer:
- Deborylation : Avoid protic solvents (e.g., H₂O) and acidic conditions. Use anhydrous THF/DME and degas solvents to suppress hydrolysis .
- Homocoupling : Optimize stoichiometry (1:1.2 boronate:aryl halide) and add radical scavengers (e.g., BHT) to inhibit Pd-mediated pathways .
- Monitoring : Track byproducts via TLC (Rf comparison) and HRMS (unexpected masses) .
Q. What advanced applications exist for this compound in materials science?
Methodological Answer:
- OLEDs : Acts as a building block for thermally activated delayed fluorescence (TADF) emitters. For example, coupling with phenoxazine derivatives creates charge-transfer dyads for efficient light emission .
- Intramolecular Charge Transfer (ICT) Systems : Used in meta-terphenyl-linked donor-acceptor systems to study solvent-polarity-dependent fluorescence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
